Cyclooctanone tosyl hydrazone
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Overview
Description
Cyclooctanone tosyl hydrazone is a chemical compound that belongs to the class of tosylhydrazones. Tosylhydrazones are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is derived from cyclooctanone and p-toluenesulfonyl hydrazide, and it has found applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctanone tosyl hydrazone can be synthesized through the reaction of cyclooctanone with p-toluenesulfonyl hydrazide. The reaction typically involves the use of an organic solvent such as ethanol or methanol, and it is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain high purity this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve efficient and cost-effective production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Cyclooctanone tosyl hydrazone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrazines or amines.
Substitution: It can participate in nucleophilic substitution reactions to form new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Oxidation: Formation of cyclooctanone or cyclooctanal.
Reduction: Formation of cyclooctyl hydrazine or cyclooctyl amine.
Substitution: Formation of various substituted cyclooctyl derivatives.
Scientific Research Applications
Cyclooctanone tosyl hydrazone has a wide range of applications in scientific research, including:
Mechanism of Action
Cyclooctanone tosyl hydrazone can be compared with other tosylhydrazones such as benzaldehyde tosyl hydrazone and acetone tosyl hydrazone. While all tosylhydrazones share similar reactivity patterns, this compound is unique due to its cyclic structure, which imparts different steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements .
Comparison with Similar Compounds
- Benzaldehyde tosyl hydrazone
- Acetone tosyl hydrazone
- Cyclohexanone tosyl hydrazone
Properties
CAS No. |
2567-85-3 |
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Molecular Formula |
C34H46O3 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
4-[4,4-bis(3-tert-butyl-4-hydroxyphenyl)butan-2-yl]-2-tert-butylphenol |
InChI |
InChI=1S/C34H46O3/c1-21(22-11-14-29(35)26(18-22)32(2,3)4)17-25(23-12-15-30(36)27(19-23)33(5,6)7)24-13-16-31(37)28(20-24)34(8,9)10/h11-16,18-21,25,35-37H,17H2,1-10H3 |
InChI Key |
UISUNQPJOFOKPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCCC2 |
Canonical SMILES |
CC(CC(C1=CC(=C(C=C1)O)C(C)(C)C)C2=CC(=C(C=C2)O)C(C)(C)C)C3=CC(=C(C=C3)O)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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